molecular formula C16H18N2OS B3004576 N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 302804-47-3

N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No. B3004576
CAS RN: 302804-47-3
M. Wt: 286.39
InChI Key: RYTQRTZDQIEVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine is a six-membered heterocyclic compound, including one nitrogen atom and five carbon atoms . It’s a key synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Thiophene-2-carboxamide derivatives have led to the development of new antibiotic and antibacterial drugs.


Synthesis Analysis

Piperidine derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of thiophene-2-carboxamide derivatives would depend on the specific substituents attached to the thiophene and carboxamide groups.

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidine derivatives, such as N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are crucial in drug design due to their structural versatility and biological activity . The synthesis of these compounds involves various intra- and intermolecular reactions, leading to a wide range of derivatives with potential pharmacological applications.

Anticancer Agents

Compounds with the piperidine nucleus have been utilized as anticancer agents. The structural features of piperidine derivatives contribute to their efficacy in targeting cancer cells. Research has shown that these compounds can interfere with cancer cell proliferation and may induce apoptosis .

Antimicrobial and Antibacterial Drugs

Thiophene-2-carboxamide derivatives have shown promise as new antibiotic and antibacterial drugs. Research indicates that certain synthesized compounds from this class exhibit significant antibiotic activity against both Gram-positive and Gram-negative bacteria.

Antiviral and Antimalarial Applications

Piperidine derivatives are also being explored for their antiviral and antimalarial properties. These compounds have shown effectiveness in inhibiting viral replication and reducing the spread of malaria parasites .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for the treatment of pain and inflammation. They work by modulating pain pathways and reducing inflammatory responses in the body .

Neuroprotective and Anti-Alzheimer’s Potential

Piperidine derivatives have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer’s. These compounds may help in protecting nerve cells from damage and improving cognitive functions .

properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(15-5-4-12-20-15)17-13-6-8-14(9-7-13)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTQRTZDQIEVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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